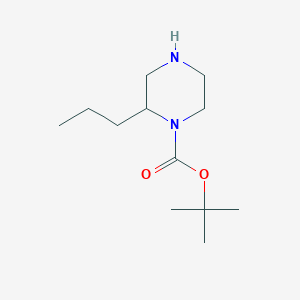
1-Boc-2-丙基哌嗪
描述
Tert-Butyl 2-propylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 2-propylpiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-propylpiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
哌嗪类衍生物的合成
1-Boc-2-丙基哌嗪在哌嗪类衍生物的合成中起着至关重要的作用 . 哌嗪及其衍生物表现出广泛的生物学和药学活性 . 它们广泛应用于药物中,如三甲曲辛、拉诺拉嗪、贝福拉林、阿立哌唑、喹硫平、英地那韦、西格列汀和维斯替潘特 .
1,2-二胺衍生物的环化
该化合物用于1,2-二胺衍生物与锍盐的环化 . 在DBU存在下,(S, S)-N,N'-双诺酰二胺1与二苯基乙烯基锍三氟甲磺酸盐2之间的环形成反应导致保护的哌嗪 .
氮杂迈克尔加成
1-Boc-2-丙基哌嗪参与二胺5与原位生成的锍盐2之间的氮杂迈克尔加成 .
吲唑DNA回旋酶抑制剂的合成
1-Boc-2-丙基哌嗪用于合成吲唑DNA回旋酶抑制剂 . 这些抑制剂在药物化学领域很重要,因为它们可以通过干扰细菌的DNA复制来抑制细菌的生长。
α,β-聚(2-恶唑啉)脂多糖的制备
该化合物在通过活性阳离子开环聚合制备α,β-聚(2-恶唑啉)脂多糖方面起着重要作用 . 这些聚合物在药物递送和组织工程方面具有潜在的应用。
Buchwald-Hartwig偶联反应
1-Boc-2-丙基哌嗪参与了与芳基卤代物的Buchwald-Hartwig偶联反应 . 该反应是形成碳的强大工具
作用机制
1-Boc-2-propyl-piperazine, also known as tert-Butyl 2-propylpiperazine-1-carboxylate, is a chemical compound with the molecular formula C12H24N2O2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
生化分析
Biochemical Properties
tert-Butyl 2-propylpiperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the target biomolecule .
Cellular Effects
tert-Butyl 2-propylpiperazine-1-carboxylate affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
The molecular mechanism of tert-Butyl 2-propylpiperazine-1-carboxylate involves its interactions at the molecular level. It may bind to specific biomolecules, leading to enzyme inhibition or activation. These binding interactions can result in conformational changes that affect the function of the target molecule. Furthermore, it can influence gene expression by interacting with DNA or RNA, thereby modulating transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 2-propylpiperazine-1-carboxylate can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, which may be due to its interactions with cellular components and its influence on metabolic pathways .
Dosage Effects in Animal Models
The effects of tert-Butyl 2-propylpiperazine-1-carboxylate vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Transport and Distribution
The transport and distribution of tert-Butyl 2-propylpiperazine-1-carboxylate within cells and tissues are essential for its function. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific cellular compartments, thereby affecting its activity and function .
Subcellular Localization
The subcellular localization of tert-Butyl 2-propylpiperazine-1-carboxylate is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, thereby enhancing its efficacy in biochemical reactions .
属性
IUPAC Name |
tert-butyl 2-propylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTGOQORCFQPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CNCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619631 | |
| Record name | tert-Butyl 2-propylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027511-67-6 | |
| Record name | 1,1-Dimethylethyl 2-propyl-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027511-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-propylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



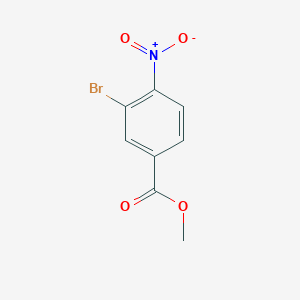
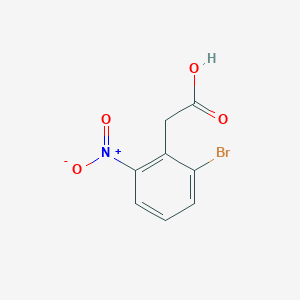
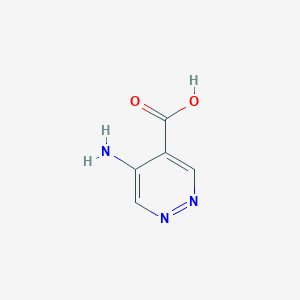
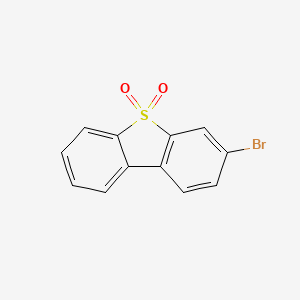

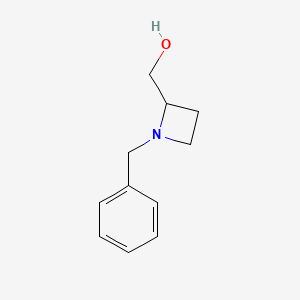
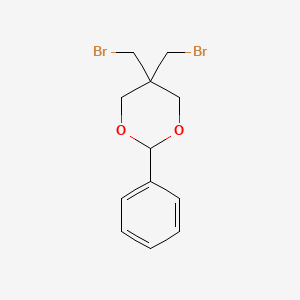

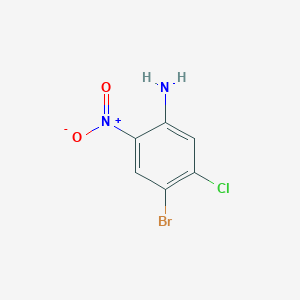
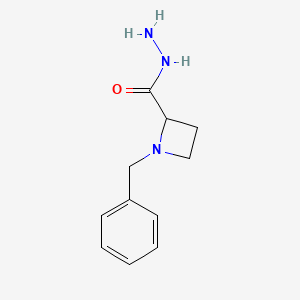

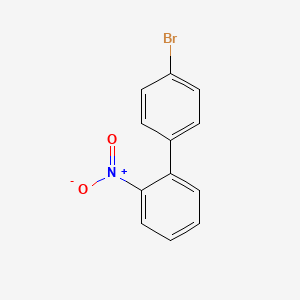
![8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1291306.png)
